Methyl 2-methoxy-3-cyano-1-naphthoate
Description
Properties
CAS No. |
263387-96-8 |
|---|---|
Molecular Formula |
C14H11NO3 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
methyl 3-cyano-2-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C14H11NO3/c1-17-13-10(8-15)7-9-5-3-4-6-11(9)12(13)14(16)18-2/h3-7H,1-2H3 |
InChI Key |
FLGRJTLHLVSFHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1C#N)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs of methyl 2-methoxy-3-cyano-1-naphthoate include:
Key Findings:
Halogenated analogs (e.g., methyl 1-bromo-2-naphthoate) exhibit distinct reactivity in cross-coupling reactions due to bromine’s leaving-group capability .
Synthetic Utility: Methyl 5-methoxy-8-aryl-1-naphthoate is synthesized via Pd-catalyzed coupling under inert conditions (Cs₂CO₃, THF/H₂O, 60°C) . This contrasts with the likely nucleophilic aromatic substitution or cyanation routes required for the cyano-substituted derivative.
Fluorescence and Optical Properties: Methoxy and ester groups in 2,3-MNME contribute to fluorescence emission at specific wavelengths, but the cyano group in the target compound may redshift absorption due to its electron-withdrawing nature .
Physicochemical Properties
While direct data for this compound are sparse, comparisons can be inferred:
Preparation Methods
Reaction Protocol
-
Starting Material : Aromatic hydroxycarboxylic acids (e.g., 2-hydroxy-3-cyano-1-naphthoic acid) are mixed with methoxycarboxylic acid derivatives in water.
-
Methylation : DMS (0.8–1.7 molar equivalents relative to hydroxyl/carboxyl groups) is added dropwise at 40–60°C.
-
Work-Up : The mixture is neutralized, and the product is extracted with dichloromethane, followed by silica gel chromatography.
Key Findings
-
Solvent Optimization : Water enhances reaction efficiency by solubilizing ionic intermediates, avoiding toxic solvents like 1,2-dichloroethane.
-
Yield : 85–92% purity with minimal byproducts, attributed to precise stoichiometric control of DMS.
-
Challenges : Competing hydrolysis of the nitrile group is mitigated by maintaining pH > 9.
Acid Chloride-Mediated Esterification
This two-step method, exemplified in WO2000020389A1 and EP1169302B1 , involves converting the carboxylic acid to its acid chloride followed by methanol quenching.
Synthetic Pathway
-
Acid Chloride Formation :
-
Esterification :
-
The crude acid chloride is dissolved in methanol (5 mL) and stirred for 2 h.
-
Isolation via rotary evaporation yields the ester.
-
Performance Metrics
-
Advantages : High regioselectivity and compatibility with nitrile groups.
-
Characterization : NMR (CDCl): δ 3.99 (s, 3H, OCH), 7.24–8.51 (m, 6H, aromatic).
Friedel-Crafts Acylation with Methyl Chloroformate
RSC Supporting Information demonstrates the use of Friedel-Crafts chemistry to install the ester moiety directly onto the naphthalene ring.
Procedure
Outcomes
-
Yield : 82% after column chromatography (ethyl acetate/petroleum ether).
-
Limitations : Requires electron-rich aromatic systems; steric hindrance from substituents may reduce efficiency.
Saponification-Reesterification Strategy
A less common but versatile approach involves hydrolyzing a preformed ester to the carboxylic acid, followed by re-esterification. EP1169302B1 outlines this method in the context of neurokinin antagonist synthesis.
Steps
Efficiency
-
Utility : Enables intermediate modification for structure-activity studies.
Comparative Analysis of Methods
Mechanistic Insights
-
Direct Methylation : Proceeds via nucleophilic attack of hydroxide on DMS, generating a methyl oxonium ion that methylates oxygen nucleophiles.
-
Acid Chloride Route : Oxalyl chloride converts the carboxylic acid to a reactive acyl chloride, which undergoes methanolysis to form the ester.
-
Friedel-Crafts : AlCl polarizes the carbonyl of methyl chloroformate, enabling electrophilic attack at the naphthalene’s C1 position.
Analytical Validation
Critical spectroscopic data corroborate structural integrity:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 2-methoxy-3-cyano-1-naphthoate?
- Methodological Answer : Synthesis typically involves sequential functionalization of the naphthalene core. For example, methoxy and cyano groups can be introduced via nucleophilic substitution or cyanation reactions. A common approach is to start with a naphthoic acid derivative, esterify the carboxyl group (e.g., using methanol and H₂SO₄ as a catalyst), followed by methoxylation at the 2-position and cyanation at the 3-position. Alkaline conditions may enhance regioselectivity, as seen in analogous naphthoate syntheses . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques.
- HPLC/GC-MS : Quantify purity by comparing retention times with standards and monitoring for byproducts.
- NMR : Confirm substitution patterns (e.g., methoxy at C2, cyano at C3) via H and C chemical shifts.
- FT-IR : Validate functional groups (C≡N stretch ~2200 cm⁻¹, ester C=O ~1700 cm⁻¹).
- Melting Point : Compare experimental values with literature to assess crystallinity and impurities .
Q. What preliminary toxicity assessments are recommended for this compound?
- Methodological Answer : Follow tiered toxicological screening:
In vitro assays : Test cytotoxicity (e.g., MTT assay on human cell lines) and metabolic stability.
Acute toxicity in rodents : Administer escalating doses (OECD 423 guidelines) to determine LD₅₀.
Genotoxicity screening : Use Ames test for mutagenicity and comet assay for DNA damage.
Prioritize studies that align with inclusion criteria for systemic effects, such as hepatic or renal toxicity, as outlined in Table B-1 of toxicological frameworks .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported toxicity data?
- Methodological Answer :
- Systematic Review : Apply inclusion criteria (e.g., species, exposure routes, health outcomes) from Table B-1 to filter studies.
- Risk of Bias Assessment : Use tools like Table C-6 (human studies) and C-7 (animal studies) to evaluate dose randomization, outcome reporting, and allocation concealment .
- Meta-Analysis : Statistically integrate data across studies, adjusting for variables like dose-response relationships and confounding factors (e.g., co-exposure to other chemicals).
Q. What mechanistic studies can elucidate the compound’s interaction with cellular targets?
- Methodological Answer :
- Molecular Docking : Model interactions with enzymes/receptors using software like AutoDock. Validate with mutagenesis studies if binding pockets are predicted.
- Transcriptomics : Expose cell lines to the compound and perform RNA-seq to identify dysregulated pathways (e.g., cytochrome P450, oxidative stress responses) .
- Metabolomics : Track metabolites via LC-MS to map metabolic perturbations (e.g., glutathione depletion indicative of oxidative stress).
Q. How can computational methods predict environmental persistence and bioaccumulation?
- Methodological Answer :
- QSAR Models : Use tools like EPI Suite to estimate logP (lipophilicity) and biodegradation half-lives.
- Molecular Dynamics Simulations : Assess partitioning behavior in water-soil systems based on polarity and steric effects.
- Ecotoxicology Databases : Cross-reference with environmental monitoring data from Table B-2 query strings (e.g., "Naphthalenes/pharmacokinetics" or "Polycyclic Aromatic Hydrocarbons/toxicity") to identify analogous compounds with known ecological impacts .
Q. What strategies improve yield in multi-step syntheses of this compound?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates after each reaction (e.g., after esterification, methoxylation) to prevent cross-reactivity.
- Catalysis : Employ Pd-catalyzed cyanation for higher regioselectivity at C3.
- In-line Analytics : Use TLC or real-time NMR to monitor reaction progress and terminate at peak product formation .
Data Contradiction Analysis
Q. How to address discrepancies in reported metabolic pathways across species?
- Methodological Answer :
- Comparative Metabolism Studies : Administer the compound to human hepatocytes and rodent models, then analyze urinary/metabolite profiles via LC-HRMS.
- Enzyme Activity Assays : Compare CYP450 isoform activities (e.g., CYP1A2, CYP2E1) between species using microsomal fractions.
- Cross-Referencing : Align findings with existing toxicokinetic data from systematic reviews (e.g., NIH RePORTER queries in Table B-3) .
Tables for Key Data
| Parameter | Method | Relevant Evidence |
|---|---|---|
| Synthetic Yield Optimization | Pd-catalyzed cyanation | |
| Toxicity Screening | OECD 423 guidelines | |
| Environmental Partitioning | EPI Suite QSAR models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
